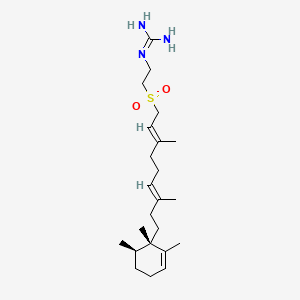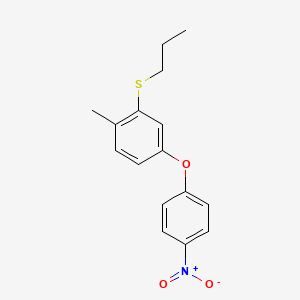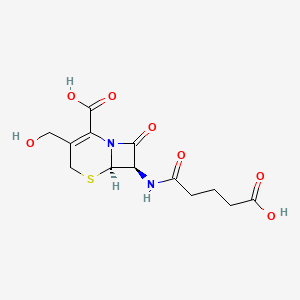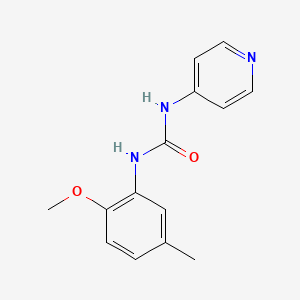
Agelasidine C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agelasidine C is a natural product found in Agelas and Agelas nakamurai with data available.
Scientific Research Applications
Chemical Structure and Isolation
- Agelasidine C, a diterpene derivative, was first isolated from the Caribbean sea sponge Agelas clathrodes. Its structure was determined through spectral data analysis, confirming it as a hypotaurocyamine diterpenoid (Morales & Rodríguez, 1992).
Anticancer Potential
- Although studies specifically on Agelasidine C are limited, related compounds like Agelasidine A have been found to induce apoptosis in human hepatocellular carcinoma cells. This suggests potential anticancer capabilities for Agelasidine C as well (Lu et al., 2022).
Antifungal and Cytotoxic Activity
- Agelasidine C exhibits potent antifungal and modest cytotoxic activity against human chronic lymphocytic leukemia (CLL) cells. This highlights its potential as an antifungal agent and in cancer treatment research (Stout, Yu, & Molinski, 2012).
Antibacterial and Antifungal Properties
- A study on Agelasidine A, closely related to Agelasidine C, demonstrated antibacterial and antifungal activities, indicating similar potential for Agelasidine C in combating bacterial and fungal infections (Medeiros et al., 2006).
Synthetic Studies
- The total synthesis of Agelasidine C has been achieved, which is crucial for further pharmacological studies and potential therapeutic applications. This synthesis paves the way for more accessible research and application (Asao, Iio, & Tokoroyama, 1989).
Antimicrobial Activities
- Compounds isolated from marine sponges, including Agelasidine C, have shown significant antimicrobial activities, underscoring their potential in developing new antimicrobial agents (Yang et al., 2012).
properties
CAS RN |
96617-52-6 |
|---|---|
Molecular Formula |
C23H41N3O2S |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
2-[2-[(2E,6E)-3,7-dimethyl-9-[(1S,6R)-1,2,6-trimethylcyclohex-2-en-1-yl]nona-2,6-dienyl]sulfonylethyl]guanidine |
InChI |
InChI=1S/C23H41N3O2S/c1-18(12-14-23(5)20(3)10-7-11-21(23)4)8-6-9-19(2)13-16-29(27,28)17-15-26-22(24)25/h8,10,13,21H,6-7,9,11-12,14-17H2,1-5H3,(H4,24,25,26)/b18-8+,19-13+/t21-,23-/m1/s1 |
InChI Key |
ZKAIIIOGWKNEAA-DEWOAGJPSA-N |
Isomeric SMILES |
C[C@@H]1CCC=C([C@@]1(C)CC/C(=C/CC/C(=C/CS(=O)(=O)CCN=C(N)N)/C)/C)C |
SMILES |
CC1CCC=C(C1(C)CCC(=CCCC(=CCS(=O)(=O)CCN=C(N)N)C)C)C |
Canonical SMILES |
CC1CCC=C(C1(C)CCC(=CCCC(=CCS(=O)(=O)CCN=C(N)N)C)C)C |
synonyms |
Agd-C agelasidine C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S,3aR,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-1-oxopropyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1234940.png)

![1-cyano-2-methyl-3-[2-[(5-methyl-4H-imidazol-4-yl)methylthio]ethyl]guanidine](/img/structure/B1234942.png)




![(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B1234949.png)
![(2R,3R,4S,5R,8R,9S,10S,11R)-5-ethyl-11-[(2S,3R,4S,6R)-4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B1234950.png)